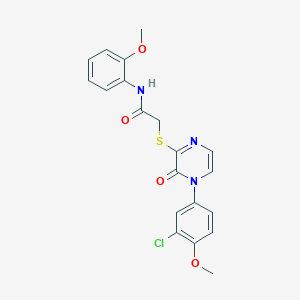

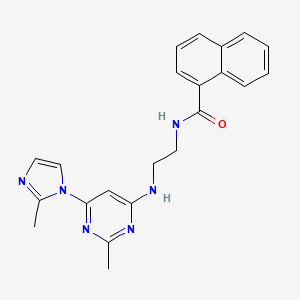

![molecular formula C19H18N2O4S B2989416 ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate CAS No. 102174-67-4](/img/structure/B2989416.png)

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiazines . It is a derivative of the benzothiazine ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazine ring attached to an acetyl group and an amino group . The benzothiazine ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .Aplicaciones Científicas De Investigación

Antimicrobial Applications

New quinazoline derivatives, synthesized for their potential antimicrobial activities, demonstrate the relevance of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate and related compounds in developing new antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential in addressing antibiotic resistance and infection control (Desai, Shihora, & Moradia, 2007).

Antiplatelet and Anticoagulant Properties

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, including compounds related to the ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate structure, have been identified as non-peptide protease-activated receptor 4 (PAR4) antagonists. These derivatives exhibit selective anti-PAR4 activity, contributing to the development of new antiplatelet drug candidates (Chen et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO can lead to an increase in these neurotransmitters, which can have various effects on mood and behavior.

Mode of Action

This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain. The compound’s unique structure, particularly the presence of the 1,4-benzothiazin-2-yl group, is likely key to its interaction with MAO .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. Primarily, it impacts the metabolic pathway of various neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of neurotransmitters, leading to increased levels in the synaptic cleft. This can enhance neurotransmission and lead to various downstream effects, including potential mood elevation .

Result of Action

The result of the action of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate is an increase in the levels of certain neurotransmitters in the brain due to the inhibition of MAO. This can lead to changes in mood and behavior. The exact molecular and cellular effects would depend on a variety of factors, including the specific neurotransmitters involved and the individual’s overall brain chemistry .

Action Environment

The action, efficacy, and stability of ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH of the environment, and the presence of certain enzymes or transport proteins. Additionally, individual factors such as genetics, age, and overall health can also impact the compound’s action .

Propiedades

IUPAC Name |

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-25-19(24)12-7-9-13(10-8-12)20-17(22)11-16-18(23)21-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFFNPUNYLOACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

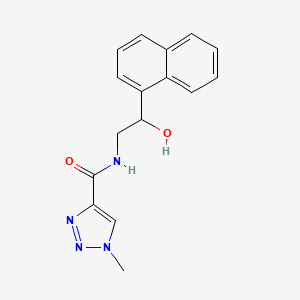

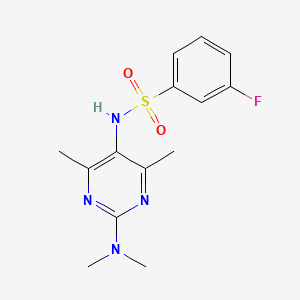

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)

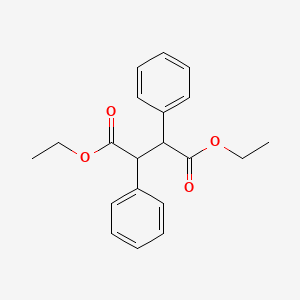

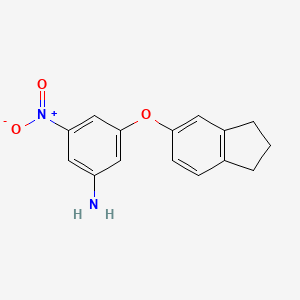

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)

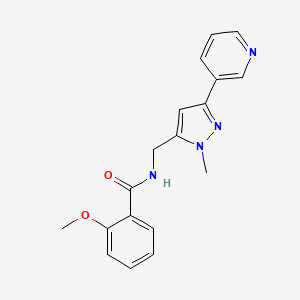

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)

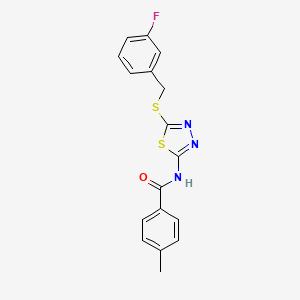

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)